3,5-Dimethyladamantane-1-propanoic Acid
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Overview
Description
3,5-Dimethyladamantane-1-propanoic Acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure.
Synthetic Routes and Reaction Conditions:
One-Step Synthesis: A notable method involves the reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines, yielding symmetrical 1,3-disubstituted ureas with high efficiency.
Bromination and Hydrolysis: Another approach includes the bromination of 1,3-dimethyladamantane followed by hydrolysis to produce 3,5-dimethyladamantan-1-ol, which can be further modified.
Industrial Production Methods: Industrial production often leverages metal complex catalysis to enhance yield and reduce reaction times. For instance, the use of manganese complexes in the presence of pyridine has been shown to be effective .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like nitric acid.
Reduction: Hydrogenation reactions are also common, particularly in the presence of catalysts.
Substitution: Substitution reactions, such as the reaction with bromotrichloromethane, are frequently employed.
Common Reagents and Conditions:
Oxidation: Fuming nitric acid is a typical reagent used for oxidation.
Reduction: Hydrogenation often requires catalysts like palladium or platinum.
Substitution: Bromotrichloromethane and manganese salts are used in substitution reactions.
Major Products:
Oxidation: Produces 2-oxaadamantane derivatives.
Reduction: Yields various reduced forms of the compound.
Substitution: Results in brominated derivatives.
Scientific Research Applications
3,5-Dimethyladamantane-1-propanoic Acid has a wide range of applications:
Mechanism of Action
The compound’s mechanism of action often involves interaction with specific molecular targets. For instance, as a soluble epoxide hydrolase inhibitor, it modulates the activity of this enzyme, thereby influencing various biological pathways related to inflammation and pain . In the context of Alzheimer’s disease, it acts as an NMDA receptor antagonist, helping to regulate glutamate levels and protect neurons .
Comparison with Similar Compounds
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
1,3-Dimethyladamantane: A precursor in the synthesis of various derivatives.
3,5-Dimethyladamantane-1-acetic acid: Shares structural similarities and is used in similar applications.
Uniqueness: 3,5-Dimethyladamantane-1-propanoic Acid stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its ability to act as a soluble epoxide hydrolase inhibitor and NMDA receptor antagonist highlights its versatility and potential in therapeutic applications .
Properties
Molecular Formula |
C15H24O2 |
---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1-adamantyl)propanoic acid |
InChI |
InChI=1S/C15H24O2/c1-13-5-11-6-14(2,8-13)10-15(7-11,9-13)4-3-12(16)17/h11H,3-10H2,1-2H3,(H,16,17) |
InChI Key |
CDNMFYYWCNXSQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CCC(=O)O)C |
Origin of Product |
United States |
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